An In-depth Technical Guide to 2-Fluoro-2-phenylacetamide: Synthesis, Characterization, and Research Applications
An In-depth Technical Guide to 2-Fluoro-2-phenylacetamide: Synthesis, Characterization, and Research Applications
This guide provides a comprehensive technical overview of 2-Fluoro-2-phenylacetamide, a compound of interest in medicinal chemistry and drug development. Due to its limited commercial availability and documentation, this document focuses on the theoretical and practical aspects of its synthesis, predicted properties, and potential applications, drawing upon established chemical principles and data from closely related structural analogs.
Introduction: The Significance of α-Fluorinated Amides
The introduction of a fluorine atom into a biologically active molecule can profoundly alter its physicochemical and pharmacological properties. In the context of drug design, α-fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. 2-Fluoro-2-phenylacetamide belongs to the class of phenylacetamides, a scaffold found in various compounds with demonstrated biological activities, including anticancer and antitubercular effects.[1][2][3] The presence of the α-fluoro substituent makes 2-Fluoro-2-phenylacetamide a compelling candidate for further investigation in drug discovery programs.
Proposed Synthesis of 2-Fluoro-2-phenylacetamide
A robust synthesis of 2-Fluoro-2-phenylacetamide can be envisioned starting from the corresponding carboxylic acid, 2-fluoro-2-phenylacetic acid, which is commercially available. The proposed synthetic route involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.
Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Fluoro-2-phenylacetamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Fluoro-2-phenylacetyl chloride
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To a solution of 2-fluoro-2-phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
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Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-2-phenylacetyl chloride is a reactive intermediate and is typically used in the next step without further purification.
Causality Behind Experimental Choices:
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Anhydrous conditions are crucial as thionyl chloride and the resulting acyl chloride are moisture-sensitive.
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The use of an excess of thionyl chloride ensures complete conversion of the carboxylic acid.
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Performing the reaction under an inert atmosphere prevents side reactions.
Step 2: Synthesis of 2-Fluoro-2-phenylacetamide
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Dissolve the crude 2-fluoro-2-phenylacetyl chloride in an anhydrous aprotic solvent such as DCM or diethyl ether.
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Cool the solution to 0 °C and slowly add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or bubble ammonia gas through the solution). An excess of ammonia (at least 2.0 eq) is used to neutralize the HCl byproduct.
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
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Monitor the reaction completion by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 2-Fluoro-2-phenylacetamide.
Self-Validating System:
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The formation of a precipitate (ammonium chloride) during the addition of ammonia provides a visual cue that the reaction is proceeding.
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The final product can be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity, validating the success of the synthesis.
Physicochemical Properties (Predicted and Comparative)
The following table summarizes the predicted physicochemical properties of 2-Fluoro-2-phenylacetamide in comparison to its non-fluorinated analog, 2-phenylacetamide.
| Property | 2-Phenylacetamide | 2-Fluoro-2-phenylacetamide (Predicted) | Justification for Prediction |
| Molecular Formula | C₈H₉NO | C₈H₈FNO | Introduction of a fluorine atom. |
| Molecular Weight | 135.16 g/mol [4] | 153.15 g/mol | Addition of F (19.00) and removal of H (1.01). |
| Melting Point | 156 °C[4] | Likely lower | Fluorine may disrupt crystal packing. |
| Boiling Point | 312.2 °C[4] | Similar or slightly higher | Increased polarity may raise the boiling point. |
| Solubility | Soluble in hot water and ethanol.[5] | Likely soluble in polar organic solvents. | The polar C-F bond should maintain solubility. |
| LogP | 0.45[4] | ~0.6-0.8 | Fluorine typically increases lipophilicity. |
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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CH-F proton: A doublet of doublets is expected due to coupling with the fluorine atom and potentially the amide protons. The chemical shift would likely be downfield compared to the CH₂ protons of 2-phenylacetamide (which appear around 3.57 ppm) due to the electron-withdrawing effect of fluorine.[6]
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Aromatic protons: Multiplets in the range of 7.2-7.5 ppm are expected, similar to 2-phenylacetamide.[6]
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Amide protons (NH₂): Two broad singlets may be observed, with their chemical shifts being solvent-dependent.
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¹³C NMR:
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CH-F carbon: A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 170-250 Hz) is the most characteristic signal.
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Carbonyl carbon (C=O): A doublet with a smaller two-bond C-F coupling constant (²JCF) is expected.
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Aromatic carbons: Signals in the aromatic region, with the ipso-carbon showing a small C-F coupling.
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¹⁹F NMR:
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A single resonance, likely a doublet of triplets, due to coupling with the adjacent proton and the two amide protons. The chemical shift will be characteristic of an alkyl fluoride.
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Infrared (IR) Spectroscopy
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N-H stretch: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
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C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
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N-H bend (Amide II): A band around 1600-1640 cm⁻¹.
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C-F stretch: A strong, characteristic absorption in the range of 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): An expected peak at m/z = 153.
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Key Fragmentation Patterns: Loss of the amide group (-NH₂) to give a fragment at m/z = 137, and cleavage of the C-C bond between the carbonyl and the fluorinated carbon are plausible fragmentation pathways.
Potential Biological Activity and Research Applications
Given that various phenylacetamide derivatives have shown promise as anticancer and antitubercular agents, 2-Fluoro-2-phenylacetamide represents a novel compound for screening in these therapeutic areas.[1][2][3] The introduction of the α-fluoro group could enhance the potency, selectivity, or pharmacokinetic profile compared to its non-fluorinated counterparts.
Drug Discovery Workflow
Caption: Role of 2-Fluoro-2-phenylacetamide in a drug discovery pipeline.
Safety and Handling
While specific toxicity data for 2-Fluoro-2-phenylacetamide is unavailable, it is prudent to handle this compound with extreme caution, assuming high toxicity based on its structural similarity to other small fluorinated molecules.
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General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
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Toxicity Analogy: Simple fluoroacetamide (FCH₂CONH₂) is highly toxic and acts as a metabolic poison. While the phenyl group in 2-Fluoro-2-phenylacetamide will alter its biological properties, the potential for toxicity should not be underestimated.
Conclusion
2-Fluoro-2-phenylacetamide is a synthetically accessible compound with significant potential for applications in medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis, characterization, and evaluation. Researchers and drug development professionals are encouraged to explore the properties of this and related compounds as part of the ongoing search for novel therapeutic agents.
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